3-(3,4-二氢喹啉-1(2H)-基)-2-氧代丙酸乙酯

描述

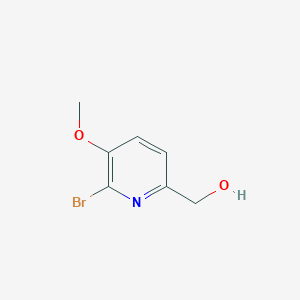

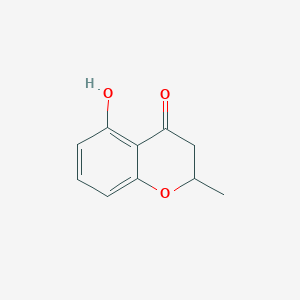

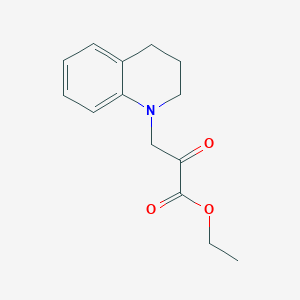

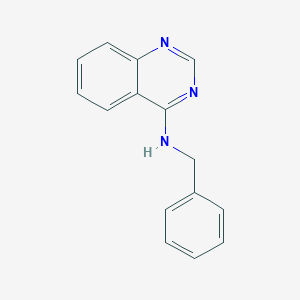

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold . It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 .

Synthesis Analysis

The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, such as ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, has been achieved using the Castagnoli–Cushman reaction . This reaction is a prominent exploitation strategy for the simplification of natural product structures and their molecular frameworks to provide a synthetically accessible bioactive scaffold .Molecular Structure Analysis

The molecular structure of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate includes a 3,4-dihydroquinolin-1(2H)-one scaffold, which is a bioactive natural scaffold exploited for plant disease management .Chemical Reactions Analysis

The Castagnoli–Cushman reaction is used in the synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate and its derivatives . This reaction is a key step in the synthesis of these compounds, leading to the establishment of the desired compounds for application in crop protection .Physical And Chemical Properties Analysis

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate has a molecular formula of C13H17NO2 and a molecular weight of 219.28 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .科学研究应用

治疗中的四氢异喹啉

四氢异喹啉与查询化合物共享一部分核心结构,以其显着的治疗潜力而闻名。由于其神经保护、抗癌和抗菌特性,这些化合物已被探索用于各种医疗应用。值得注意的是,抗癌药物曲贝替定以其稠合的四氢异喹啉环为特征,例证了这种结构类的临床相关性。它与 DNA 和核蛋白相互作用,改变肿瘤微环境,并在卵巢癌的联合治疗中显示出疗效 (D’Incalci & Galmarini, 2010)。此外,四氢异喹啉衍生物的专利突显了对其治疗疟疾、中枢神经系统疾病、心血管疾病和代谢疾病的潜力的持续研究,强调了它们的通用性和广泛的治疗适用性 (Singh & Shah, 2017)。

作为液体有机氢载体的乙酸乙酯

乙酸乙酯因其在可再生能源中的作用而受到研究,特别是作为液体有机氢载体 (LOHC) 系统的组成部分。乙醇和乙酸乙酯之间的可逆转化,产生和储存氢气,代表了一种有前途的方法来利用生物乙醇作为可持续能源的潜力。这一过程不仅突出了在能量储存中使用乙酸乙酯的环境和安全优势,还证明了将生物乙醇整合到能源部门中的可行性,为传统燃料提供了一种低碳替代品 (Santacesaria 等人,2023)。

未来方向

The 3,4-dihydroquinolin-1(2H)-one scaffold and its derivatives, including ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, have shown promising bioactivity against phytopathogens . This suggests potential applications in plant disease management. Future research could focus on further understanding the mode of action of these compounds and optimizing their structures for increased potency .

作用机制

Target of Action

It is known that 3,4-dihydroquinolin-2-one derivatives, which are structurally similar, have been found to exhibit sigma-1 receptor (σ1r) antagonist activity .

Mode of Action

Related 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase, leading to cytotoxic activities . This suggests that ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate may interact with its targets in a similar manner, causing changes in cell signaling pathways.

Biochemical Pathways

The inhibition of p38 map kinase by related compounds suggests that it may affect pathways related to cell growth and proliferation .

Result of Action

Related 3,4-dihydroquinolin-2-one derivatives have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

属性

IUPAC Name |

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXHDIFRFPQYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)